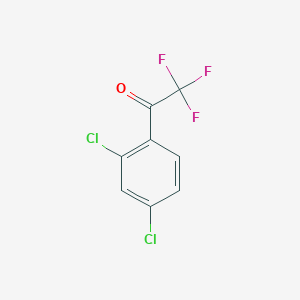
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Formation of Intermediate : Dimethylformamide (DMF), imidazole, caustic soda flakes, and polyethylene glycol (PEG600) are mixed and heated. Then, a DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol is added. The mixture undergoes a reaction to yield the crude product . Purification : The crude product is purified by recrystallization with methylbenzene to obtain the final dry product .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone consists of a trifluoroethyl group attached to a dichlorophenyl ring. The imidazole moiety is also present in the structure .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. Its reactivity is influenced by the electron-withdrawing properties of the fluorine atoms and the phenyl ring .
Scientific Research Applications
Organocatalysis
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: is utilized as an organocatalyst in various chemical reactions. Its ability to facilitate the oxidation of tertiary amines and azines to N-oxides is particularly noteworthy . This application is crucial in synthesizing complex organic compounds and can be pivotal in pharmaceutical research where such transformations are required.
Synthesis of Fluorinated Polymers
The compound serves as a precursor in the synthesis of new fluorinated polymers. These polymers are characterized by high average molecular weight, high thermal stability, and good film-forming properties . The unique characteristics of fluorinated polymers make them suitable for a wide range of applications, including coatings, electronics, and materials science.
Medicinal Chemistry
In medicinal chemistry, 2’,4’-Dichloro-2,2,2-trifluoroacetophenone is valuable for the structural modification of pharmacophores. It can introduce trifluoromethyl groups into molecules, which can significantly alter their biological activity and improve their metabolic stability .
Analytical Chemistry
This compound is used in analytical chemistry for the preparation of calibration standards and reagents. Its well-defined IR and mass spectra make it an excellent standard for comparative analysis .
Material Science
In material science, the compound’s derivatives are explored for their potential use in creating advanced materials with specific desired properties, such as increased resistance to heat and chemicals .
Agricultural Chemistry
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone: can be used in the synthesis of agrochemicals. Its derivatives may act as intermediates in the production of herbicides and pesticides, contributing to the development of new formulations for crop protection .
Photocatalysis
The compound is investigated for its role in photocatalytic processes. It can participate in photochemical reactions that are beneficial for environmental applications, such as water purification and air cleaning .
Chemical Education
Lastly, due to its interesting chemical properties and diverse applications, 2’,4’-Dichloro-2,2,2-trifluoroacetophenone is a suitable subject for chemical education and research training. It provides a practical example of the multifaceted nature of chemical compounds and their applications in real-world scenarios .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRURHQKRNOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541328 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
92736-81-7 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



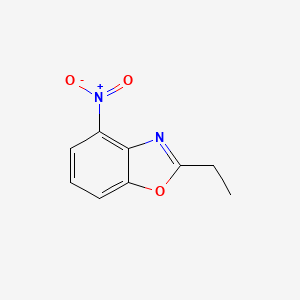


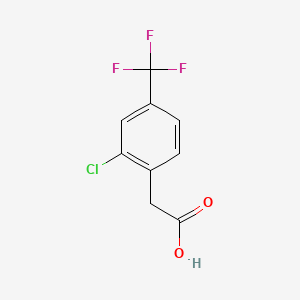
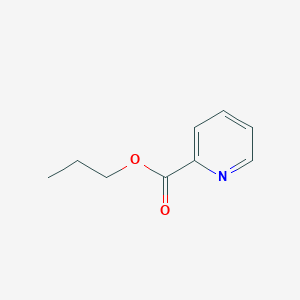

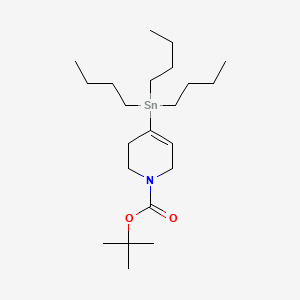
![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)



